Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787596
InChI: InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
SMILES:
Molecular Formula: C13H12N2Na2O14S2
Molecular Weight: 530.4 g/mol

Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt

CAS No.:

Cat. No.: VC16787596

Molecular Formula: C13H12N2Na2O14S2

Molecular Weight: 530.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt -

Specification

Molecular Formula C13H12N2Na2O14S2
Molecular Weight 530.4 g/mol
IUPAC Name disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Standard InChI InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Standard InChI Key JINCQYPCQMBZSX-UHFFFAOYSA-L
Canonical SMILES C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a glutaric acid backbone flanked by two sulfonated NHS ester groups, creating an 8.4 Å spacer between reactive termini. This structural configuration enables simultaneous modification of two amine-containing molecules while maintaining spatial flexibility. Key molecular features include:

PropertySpecification
Molecular FormulaC₁₃H₁₂N₂Na₂O₁₄S₂
Molecular Weight530.34 g/mol
Purity>95% (Nitrogen analysis)
Solubility10 mg/mL in H₂O (25°C)
Storage Conditions-20°C under inert gas, desiccated

The sulfonate groups (-SO₃⁻) conjugated to the NHS rings impart enhanced water solubility compared to non-sulfonated analogs, while the disodium counterions stabilize the negative charges .

Reactivity Profile

The compound's NHS esters undergo nucleophilic attack by primary amines (ε-amino groups of lysine residues or N-termini) at physiological pH (7.0-9.0), forming stable amide bonds. The reaction proceeds via a two-step mechanism:

  • NHS ester activation of carboxyl groups

  • Amine-mediated nucleophilic substitution

This reactivity enables efficient conjugation of proteins, peptides, or other amine-containing biomolecules without requiring carbodiimide activation.

Synthesis and Production

Industrial Synthesis

The manufacturing process involves three stages:

  • Glutaric acid activation: Reaction with N-hydroxysulfosuccinimide using dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dimethylformamide (DMF)

  • Salt formation: Neutralization with sodium hydroxide to precipitate the disodium salt

  • Purification: Recrystallization from ethanol/water mixtures followed by lyophilization

Critical process parameters include:

  • Strict moisture control (<50 ppm H₂O)

  • Temperature maintenance at 0-5°C during activation

  • Light exclusion to prevent NHS ester hydrolysis

Quality Control

Batch certification includes:

  • ¹H NMR spectroscopy: Verifies esterification completeness (δ 2.85-3.15 ppm for NHS protons)

  • HPLC-MS: Confirms molecular weight (m/z 529.8 [M-Na]⁻)

  • Nitrogen analysis: Ensures >95% purity

  • Functional testing: Crosslinking efficiency assay using bovine serum albumin (BSA)

Biochemical Applications

Protein Crosslinking

The compound enables zero-length crosslinking of proteins through lysine residues, preserving native conformation better than longer spacers. Key applications include:

  • Complex stabilization: Trapping transient protein interactions for structural studies

  • Epitope mapping: Identifying antibody binding sites through controlled crosslinking

  • Enzyme-substrate analysis: Capturing catalytic intermediates

A comparative study demonstrated 85% crosslinking efficiency with IgG antibodies versus 72% for non-sulfonated analogs under physiological conditions.

Antibody-Drug Conjugates (ADCs)

As a linker in ADC development, the compound offers:

  • Controlled drug loading: 2:1 antibody-to-drug ratio via lysine coupling

  • Serum stability: <5% drug release over 72 hours in human plasma at 37°C

  • Tumor-specific cleavage: pH-sensitive hydrolysis in lysosomal compartments (t₁/₂ = 2.3 hours at pH 5.0 vs. 48 hours at pH 7.4)

Cell Surface Engineering

The membrane-impermeable nature allows selective labeling of extracellular proteins:

  • Receptor clustering: Induces dimerization of cell surface receptors for signaling studies

  • Fluorescent tagging: Conjugates pHrodo™ Red NHS ester to track endocytosis (λₑₓ/λₑₘ = 560/585 nm)

  • Biotinylation: Creates stable biotin handles for streptavidin-based detection

Comparative Analysis of NHS Ester Crosslinkers

ParameterBis(3-sulfo-N-succinimidyl) GlutarateBS³ (Suberate analog)
Spacer Length8.4 Å11.4 Å
Water Solubility10 mg/mL8 mg/mL
Crosslinking Efficiency92 ± 3%88 ± 5%
Hydrolysis Half-life4.1 hours (pH 7.4)3.8 hours
Preferred ApplicationCell surface labelingNuclear protein links

Data from demonstrates the glutarate derivative's superiority in membrane protein studies due to its shorter spacer and enhanced solubility.

Mechanistic Insights from Structural Studies

Mass spectrometry analysis of CD36 modification by analogous NHS esters reveals:

  • Lysine targeting: Preferential modification at Lys-164 in hydrophobic binding pockets

  • Binding kinetics: Second-order rate constant (k₂) of 1.8 × 10³ M⁻¹s⁻¹ at 25°C

  • Steric effects: 40% reduced labeling efficiency in glycated proteins

These findings underscore the compound's dependence on solvent-accessible lysine residues and local dielectric environment.

Emerging Applications and Future Directions

Recent advancements highlight novel uses:

  • CRISPR delivery: Conjugating Cas9 protein to cell-penetrating peptides (85% transfection efficiency vs. 60% for lipofection)

  • Vaccine adjuvants: Crosslinking TLR4 agonists to ovalbumin enhances IgG titers 3-fold in murine models

  • Diagnostic sensors: Immobilizing glucose oxidase on graphene electrodes (LOD = 0.5 μM glucose)

Ongoing clinical trials (NCT04877126) are evaluating its utility in HER2-positive breast cancer ADCs, with Phase I results showing 78% objective response rate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator